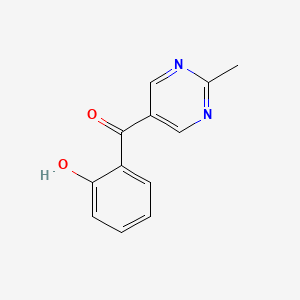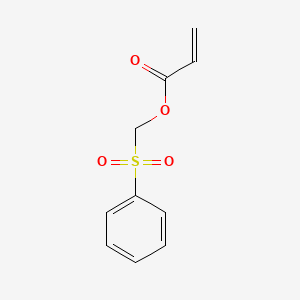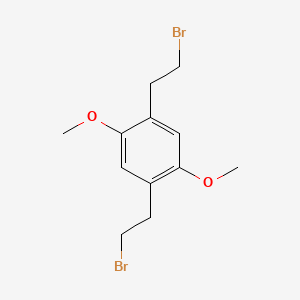
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C12H16Br2O2 It is a derivative of benzene, featuring two bromoethyl groups and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene can be synthesized through a multi-step processThe reaction typically requires the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromoethyl groups can be reduced to ethyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 1,4-bis(2-substituted-ethyl)-2,5-dimethoxybenzene derivatives.
Oxidation: Formation of 1,4-bis(2-bromoethyl)-2,5-diformylbenzene or 1,4-bis(2-bromoethyl)-2,5-dicarboxybenzene.
Reduction: Formation of 1,4-bis(2-ethyl)-2,5-dimethoxybenzene.
Scientific Research Applications
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methoxy groups are converted to more oxidized forms, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-bromoethoxy)benzene: Similar structure but with ethoxy groups instead of methoxy groups.
1,4-Dibromo-2,5-dimethoxybenzene: Lacks the ethyl groups, only has bromine and methoxy groups attached to the benzene ring.
1,4-Bis(2-chloroethyl)-2,5-dimethoxybenzene: Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene is unique due to the presence of both bromoethyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications in different fields of research.
Properties
CAS No. |
64425-63-4 |
|---|---|
Molecular Formula |
C12H16Br2O2 |
Molecular Weight |
352.06 g/mol |
IUPAC Name |
1,4-bis(2-bromoethyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C12H16Br2O2/c1-15-11-7-10(4-6-14)12(16-2)8-9(11)3-5-13/h7-8H,3-6H2,1-2H3 |
InChI Key |
MPCPIXXWLGLTSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCBr)OC)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



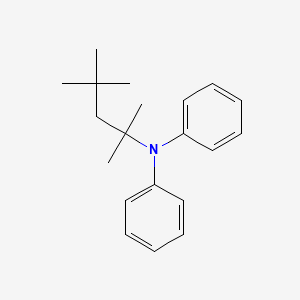
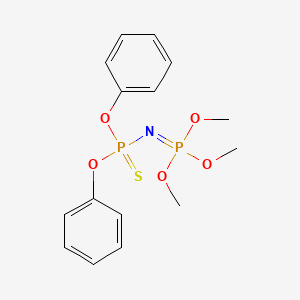
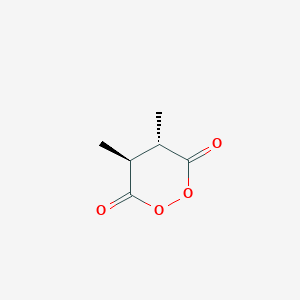
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
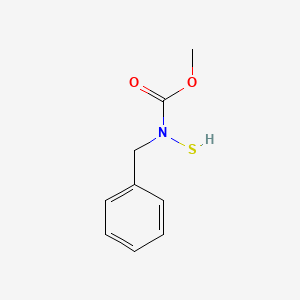
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
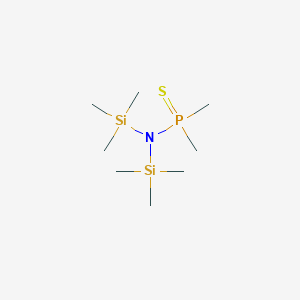
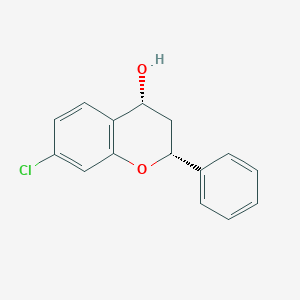
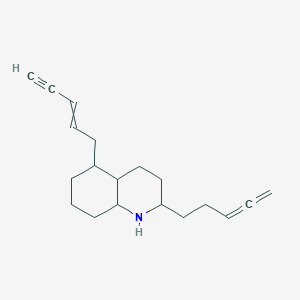
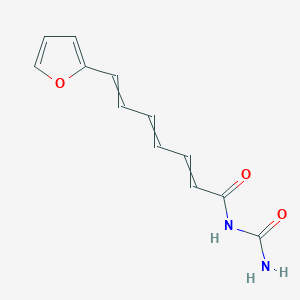
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
